molecular formula C7HF15O B3054776 Perfluorotriethylcarbinol CAS No. 6189-00-0

Perfluorotriethylcarbinol

Cat. No.: B3054776
CAS No.: 6189-00-0
M. Wt: 386.06 g/mol
InChI Key: XPKCRLYGJRILBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorotriethylcarbinol, also known as 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-(pentafluoroethyl)pentan-3-ol, is a perfluorinated alcohol. This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties. It is a powerful uncoupling agent and is toxic by inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluorotriethylcarbinol typically involves the fluorination of appropriate precursors. One common method is the electrochemical fluorination of tris(pentafluoroethyl)methanol. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to drive the reaction. The reaction conditions include maintaining a low temperature and using a nickel or steel reactor to withstand the corrosive nature of hydrogen fluoride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Perfluorotriethylcarbinol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perfluorotriethylcarbinol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for highly reactive species.

    Biology: Studied for its effects on biological membranes due to its uncoupling properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Used in the production of fluorinated polymers and surfactants

Mechanism of Action

Perfluorotriethylcarbinol exerts its effects primarily through its ability to disrupt biological membranes. It acts as an uncoupling agent by dissipating the proton gradient across mitochondrial membranes, leading to a decrease in ATP production. This disruption affects various cellular processes and can lead to cell death. The molecular targets include mitochondrial proteins and enzymes involved in oxidative phosphorylation .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorobutanesulfonic acid (PFBS)

Comparison

Perfluorotriethylcarbinol is unique due to its high degree of fluorination and its specific structure, which imparts distinct chemical and physical properties. Unlike PFOA and PFOS, which are primarily used as surfactants and in firefighting foams, this compound is mainly used as an uncoupling agent and in specialized industrial applications. Its toxicity profile and environmental persistence are also areas of active research .

Properties

IUPAC Name

1,1,1,2,2,4,4,5,5,5-decafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF15O/c8-2(9,5(14,15)16)1(23,3(10,11)6(17,18)19)4(12,13)7(20,21)22/h23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKCRLYGJRILBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF15O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210900
Record name Perfluorotriethylcarbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6189-00-0
Record name 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-(1,1,2,2,2-pentafluoroethyl)-3-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6189-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, tris(pentafluoroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006189000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorotriethylcarbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorotriethylcarbinol
Reactant of Route 2
Reactant of Route 2
Perfluorotriethylcarbinol
Reactant of Route 3
Perfluorotriethylcarbinol
Reactant of Route 4
Perfluorotriethylcarbinol
Reactant of Route 5
Reactant of Route 5
Perfluorotriethylcarbinol
Reactant of Route 6
Perfluorotriethylcarbinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.